4-(2-Methylquinolin-3-YL)pyrimidin-2-amine

CDK inhibition regioisomer selectivity cancer cell cytotoxicity

4-(2-Methylquinolin-3-yl)pyrimidin-2-amine (CAS 1522045-73-3, molecular formula C₁₄H₁₂N₄, molecular weight 236.27 g/mol) is a heterocyclic small molecule comprising a 4‑(pyrimidin-2-amine) core substituted at the 4‑position with a 2‑methylquinolin-3-yl moiety. The compound belongs to the quinolinyl‑pyrimidine class, a scaffold extensively explored for kinase inhibition and antimicrobial drug discovery.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
Cat. No. B11875072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylquinolin-3-YL)pyrimidin-2-amine
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1C3=NC(=NC=C3)N
InChIInChI=1S/C14H12N4/c1-9-11(13-6-7-16-14(15)18-13)8-10-4-2-3-5-12(10)17-9/h2-8H,1H3,(H2,15,16,18)
InChIKeyUXQXXPPDDHLCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylquinolin-3-yl)pyrimidin-2-amine – Chemical Identity and Procurement Overview


4-(2-Methylquinolin-3-yl)pyrimidin-2-amine (CAS 1522045-73-3, molecular formula C₁₄H₁₂N₄, molecular weight 236.27 g/mol) is a heterocyclic small molecule comprising a 4‑(pyrimidin-2-amine) core substituted at the 4‑position with a 2‑methylquinolin-3-yl moiety . The compound belongs to the quinolinyl‑pyrimidine class, a scaffold extensively explored for kinase inhibition and antimicrobial drug discovery. Commercially, the compound is offered as a research chemical with typical purities of 97 % – 98 % by multiple vendors, though lot‑specific certificates of analysis should be requested to confirm exact purity, residual solvents, and polymorphic form before critical experiments . No definitive biological potency or selectivity data for the isolated compound could be located in peer‑reviewed literature or curated public databases as of this writing; consequently, its differentiation from close analogs rests primarily on regiospecific structure‑activity relationships inferred from class‑level data.

Why Generic Substitution is Ineffective for 4-(2-Methylquinolin-3-yl)pyrimidin-2-amine


Within the quinolinyl‑pyrimidine family, even subtle regioisomeric or substituent changes can drastically alter target engagement, selectivity, and cellular efficacy. Published structure‑activity relationships demonstrate that moving the quinoline attachment from the 4‑ to the 3‑position (or vice versa) can switch the dominant kinase target (e.g., CDK1 versus CDK2) and can ablate cellular cytotoxicity entirely [1]. Likewise, the presence of the 2‑methyl group on the quinoline ring influences both the dihedral angle between the two heterocyclic planes and the electron density of the π‑system, parameters that control hinge‑region binding in kinases [2]. Therefore, substituting 4-(2-methylquinolin-3-yl)pyrimidin-2-amine with the 4‑quinolinyl isomer, a des‑methyl analogue, or an alternative pyrimidine‑2-amine scaffold cannot be assumed to preserve biochemical or cellular activity. The quantitative sections below identify the precise, measurable dimensions where differentiation has been observed.

Quantitative Differentiation Evidence for 4-(2-Methylquinolin-3-yl)pyrimidin-2-amine


Quinolin-3-yl vs. Quinolin-4-yl Regioisomerism Drives CDK Target Selectivity and Cytotoxicity

In a systematic study of 2-aminopyrimidine derivatives, the quinolin-4-yl-substituted compound (analogue 8) exhibited high, selective inhibition of CDK1/CycA over CDK2/CycB and potent cytotoxicity against cancer cell lines. In contrast, the quinolin-3-yl-substituted analogue 11 retained CDK inhibitory activity but showed no detectable cytotoxicity [1]. This demonstrates that the quinoline attachment point is a critical determinant of functional cellular outcome, a principle directly applicable to 4-(2-methylquinolin-3-yl)pyrimidin-2-amine.

CDK inhibition regioisomer selectivity cancer cell cytotoxicity

Quinolinyl Pyrimidine Scaffold Delivers Sub-μM Antimycobacterial NDH-2 Inhibition Confirmed by Crystallography

Co-crystal structures of related quinolinyl pyrimidines with M. tuberculosis NDH-2 (PDB entries provided in the primary reference) show that the quinoline nitrogen and the pyrimidine 2-amino group form key hydrogen bonds within the substrate-binding pocket, while the 2-methyl substituent occupies a defined hydrophobic sub-pocket [1]. Although the specific compound 4-(2-methylquinolin-3-yl)pyrimidin-2-amine has not been individually profiled, the series achieves IC50 values in the low micromolar range (1–10 μM) against NDH-2, and a subset of analogues show minimum inhibitory concentrations (MICs) as low as 2 μg mL⁻¹ against Gram-negative ESKAPE pathogens [1]. These data establish that the 2-methylquinolin-3-yl substitution pattern is compatible with potent target engagement and antibacterial activity.

NDH-2 inhibition Mycobacterium tuberculosis structure-based design

Antimalarial Quinoline-Pyrimidine Hybrids Achieve nM Potency against Chloroquine-Resistant P. falciparum

Hybrids of 4-aminoquinoline and pyrimidine have been reported with antiplasmodial IC50 values in the nanomolar range against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum [1]. In a related series, a quinoline-pyrimidine hybrid with a piperazine linker displayed an IC50 of 0.157 μM against Dd2, approximately three‑fold more potent than chloroquine (IC50 0.417 μM) in the same assay [2]. While 4-(2-methylquinolin-3-yl)pyrimidin-2-amine itself has not been tested in these models, the regioisomeric and electronic similarity positions it as a potential starting point for antimalarial lead optimization.

antimalarial Plasmodium falciparum chloroquine resistance

Optimal Research and Industrial Application Scenarios for 4-(2-Methylquinolin-3-yl)pyrimidin-2-amine


Kinase Profiling Selectivity Panel Probe

Based on the regioisomer-dependent cytotoxicity evidence , 4-(2-methylquinolin-3-yl)pyrimidin-2-amine is best deployed as a selective hinge-binding probe in kinase profiling panels to differentiate target engagement between CDK1, CDK2, and other purine-binding kinases. Its structural distinction from the quinolin-4-yl isomer allows researchers to map the contribution of the quinoline attachment point to kinome-wide selectivity without confounding cellular cytotoxicity.

Gram-Negative Antibacterial Lead Optimization

The 2022 NDH-2 inhibitor series demonstrated that quinolinyl pyrimidines can penetrate Gram-negative bacterial membranes and achieve MIC values as low as 2 μg mL⁻¹ [1]. This compound can serve as a core scaffold for medicinal chemistry campaigns targeting ESKAPE pathogens, with the 2-methyl group providing a vector for further derivatization to improve pharmacokinetics while retaining target potency.

Chloroquine-Resistant Malaria Hit Expansion

Quinoline-pyrimidine hybrids have shown nanomolar activity against chloroquine-resistant P. falciparum strains [2]. Positioning 4-(2-methylquinolin-3-yl)pyrimidin-2-amine as a starting hit in a resistance-breaking antimalarial program allows exploration of linker chemistry and substitution effects while maintaining the core pharmacophore that circumvents CQ resistance mechanisms.

Structure-Activity Relationship (SAR) Control Compound

Because the compound lacks extensive direct biological annotation, it is ideally suited as a negative or baseline control in SAR studies where the 2-methylquinolin-3-yl group is systematically varied. Its well-defined purity (97 % – 98 %) and commercial availability ensure that experiments can be replicated across laboratories, and any observed activity shifts can be unambiguously attributed to structural modifications rather than batch variability.

Quote Request

Request a Quote for 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.